The mechanism of action of quinoline derivatives varies depending on the specific compound and its target. For instance, some derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the progression of Alzheimer’s disease (AD). These compounds exhibit mixed-type reversible inhibition of both cholinesterases and can bind to the AChE peripheral anionic site, potentially blocking AChE-induced β-amyloid aggregation1. Other quinoline derivatives have been shown to possess antibacterial activity, with structure-activity relationship studies indicating that certain substitutions on the quinoline ring enhance this effect2. Additionally, some quinoline derivatives intercalate with DNA, causing cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation37.
Quinoline derivatives have shown potential as multifunctional agents for the treatment of Alzheimer’s disease. The lead compound from one study demonstrated significant inhibition of AChE and BChE, with a higher selectivity toward BChE. This compound also displaced propidium, indicating its potential to prevent AChE-induced β-amyloid aggregation, which is a hallmark of AD pathology1.
Novel amino-substituted 3-quinolinecarboxylic acid derivatives have been prepared with significant antibacterial potency. These compounds, with specific substitutions, have shown comparable in vitro and in vivo antibacterial potency to known agents such as pefloxacin and norfloxacin, suggesting their potential use as antibacterial agents2.
Quinoline derivatives have also been investigated for their antitumor activity. Certain compounds have demonstrated the ability to bind to DNA with high affinity and induce cytotoxic effects on leukemia, melanoma, and neuroblastoma cell lines. One study highlighted the antitumor activity of a quinoline derivative against B16 melanoma, significantly increasing survival and inhibiting tumor growth in an animal model3. Another study found that methyl-substituted indolo[2,3-b]quinolines inhibited DNA topoisomerase II, an enzyme critical for DNA replication, and displayed cytotoxicity against cancer cells4.
A series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized and evaluated for their anticancer activity against pancreatic cancer cell lines. Some compounds showed significant cytotoxicity, with one derivative inducing apoptosis in PANC-1 cells6.
The quinoline derivative MDPTQ was found to be effective against leukemia cell lines, inducing apoptosis through the fall of mitochondrial membrane potential and increased ROS. This compound also caused cell cycle arrest, suggesting its potential as a candidate for leukemia therapy7.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5